REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]2[NH:8][CH:9]=[CH:10][C:6]=2[C:5]([C:11]([OH:13])=O)=[CH:4][N:3]=1.[CH2:14]([NH2:18])[CH:15]([CH3:17])[CH3:16]>>[CH2:14]([NH:18][C:11]([C:5]1[C:6]2[CH:10]=[CH:9][NH:8][C:7]=2[C:2]([Cl:1])=[N:3][CH:4]=1)=[O:13])[CH:15]([CH3:17])[CH3:16]
|
Name
|
Example 19 ( e )
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C2=C1NC=C2)C(=O)O
|
Name
|
|
Quantity
|
28 mg
|
Type
|
reactant
|
Smiles
|
C(C(C)C)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)NC(=O)C=1C2=C(C(=NC1)Cl)NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |